REACTION_CXSMILES
|
[CH3:1][C:2]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)([CH2:6][CH2:7][OH:8])[CH2:3][CH2:4]O.[I-].[K+].C1(C)C=CC(S(Cl)(=O)=O)=CC=1.[H-].[Na+]>C(Cl)Cl.C1COCC1.CCOCC>[CH3:1][C:2]1([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH2:6][CH2:7][O:8][CH2:4][CH2:3]1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
3.88 g
|
Type
|
reactant
|
Smiles
|
CC(CCO)(CCO)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.66 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
4.19 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
to stir under nitrogen atmosphere for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crude reaction mixture
|
Type
|
CUSTOM
|
Details
|
the product was collected
|
Type
|
WASH
|
Details
|
by washing with DCM
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in dry THF (30 mL)
|
Type
|
ADDITION
|
Details
|
added drop
|
Type
|
STIRRING
|
Details
|
to stir at room temperature for 24 h
|
Duration
|
24 h
|
Type
|
WASH
|
Details
|
washed with water (60 mL)
|
Type
|
WASH
|
Details
|
The aqueous phase was washed once with ether (30 mL)
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
The product was purified by flash chromatography on silica gel column
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
CC1(CCOCC1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |